N-Acetil Mesalazina-d3

Descripción general

Descripción

Aplicaciones Científicas De Investigación

N-Acetyl Mesalazine-d3 is widely used in scientific research, particularly in:

Chemistry: As an internal standard in mass spectrometry for the quantification of Mesalazine and its metabolites.

Biology: In studies involving the metabolism and pharmacokinetics of Mesalazine.

Medicine: For the development of new therapeutic agents and in clinical trials to monitor drug levels.

Industry: In the quality control of pharmaceutical products containing Mesalazine

Mecanismo De Acción

Target of Action

N-Acetyl Mesalazine-d3, also known as 5-aminosalicylic acid (5-ASA), is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis and also to maintain remission once achieved . It is an anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid .

Mode of Action

The mode of action of N-Acetyl Mesalazine-d3 involves its interaction with its targets in the body. It is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) principally by NAT-1 . Some acetylation also occurs through the action of colonic bacteria . In the anti-oxidant activity of SSZ, the phenoxyl group of 5-ASA acts as an electron (or H-atom) donor .

Biochemical Pathways

The biochemical pathways affected by N-Acetyl Mesalazine-d3 are primarily related to its anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the β-catenin signalling pathway acting through the upregulation of μ-protocadherin gene in colo-rectal cancer cells .

Pharmacokinetics

The pharmacokinetic properties of N-Acetyl Mesalazine-d3 have been studied in healthy subjects. After receiving mesalazine enema (1 g/100 mL) once daily for 7 consecutive days, the mean maximum plasma concentration (Cmax), area under plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t) and elimination half-life (t1/2) of mesalazine were found to be 1007.64 (369.00) ng/mL, 9608.59 (3533.08) h·ng/mL and 3.33 (1.99) h, respectively .

Result of Action

The result of the action of N-Acetyl Mesalazine-d3 is primarily the reduction of inflammation in conditions such as ulcerative colitis. It has also been associated with a decrease in inflammatory activity and subsequently potentially reducing the risk of colorectal cancer in conditions like ulcerative colitis .

Análisis Bioquímico

Biochemical Properties

N-Acetyl Mesalazine-d3 interacts with various enzymes and proteins in the body. It is formed through the N-acetyltransferase activity in the liver and intestinal mucosa . The nature of these interactions is primarily metabolic, as N-Acetyl Mesalazine-d3 is a metabolite of mesalamine .

Cellular Effects

The effects of N-Acetyl Mesalazine-d3 on cells are largely related to its parent compound, mesalamine. Mesalamine has predominant actions in the gut, thereby having fewer systemic side effects . It is likely that N-Acetyl Mesalazine-d3 shares similar cellular effects.

Molecular Mechanism

As a metabolite of mesalamine, it may share similar mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on mesalamine, its parent compound, have shown that it is stable and does not degrade significantly over time .

Dosage Effects in Animal Models

Studies on mesalamine have shown that it has a therapeutic effect at certain dosages, with toxic or adverse effects observed at high doses .

Metabolic Pathways

N-Acetyl Mesalazine-d3 is involved in the metabolic pathways of mesalamine. It is formed through the N-acetyltransferase activity in the liver and intestinal mucosa .

Transport and Distribution

It is likely that it follows similar pathways as mesalamine, its parent compound .

Subcellular Localization

As a metabolite of mesalamine, it is likely that it is found in similar compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Mesalazine-d3 involves the acetylation of Mesalazine (5-aminosalicylic acid) with acetic anhydride in the presence of a deuterium source. The reaction typically occurs under mild conditions, with the deuterium atoms being incorporated into the acetyl group .

Industrial Production Methods

Industrial production of N-Acetyl Mesalazine-d3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl Mesalazine-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions

Major Products Formed

The major products formed from these reactions include various derivatives of N-Acetyl Mesalazine-d3, such as quinones, amines, and substituted aromatic compounds .

Comparación Con Compuestos Similares

Similar Compounds

Mesalazine (5-aminosalicylic acid): The parent compound used in the treatment of inflammatory bowel disease.

Sulfasalazine: A prodrug that is metabolized to Mesalazine in the colon.

Olsalazine: A dimer of Mesalazine used for similar therapeutic purposes

Uniqueness

N-Acetyl Mesalazine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and drug metabolism research .

Actividad Biológica

N-Acetyl Mesalazine-d3, a deuterated form of N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), is a metabolite of mesalazine, an established treatment for inflammatory bowel diseases such as ulcerative colitis (UC) and Crohn's disease. This article explores the biological activity of N-Acetyl Mesalazine-d3, focusing on its pharmacokinetics, therapeutic mechanisms, and clinical implications.

Overview of Mesalazine and Its Metabolite

Mesalazine is a 5-aminosalicylic acid (5-ASA) compound that exhibits anti-inflammatory properties primarily in the gastrointestinal tract. Upon administration, mesalazine undergoes metabolism to N-Ac-5-ASA through the action of N-acetyltransferase enzymes (NATs) in the liver and intestinal mucosa . The biological activity of N-Ac-5-ASA is significant because it retains the therapeutic effects of mesalazine while potentially offering enhanced pharmacokinetic properties.

Pharmacokinetics and Metabolism

The pharmacokinetics of N-Acetyl Mesalazine-d3 reveal its absorption, distribution, metabolism, and excretion characteristics. Studies indicate that N-Ac-5-ASA is well absorbed in the colonic mucosa, with concentrations being significantly higher in patients achieving endoscopic remission compared to those with active disease .

Key Pharmacokinetic Findings:

| Parameter | Mesalazine | N-Ac-5-ASA |

|---|---|---|

| Protein Binding | 43±6% at 2.5 mcg/mL | 78±1% at 2.5 mcg/mL |

| Mucosal Concentration (ng/mg) | Higher in remission | Higher in remission |

| Route of Elimination | Renal | Renal |

N-Acetyl Mesalazine-d3 exerts its biological effects through multiple mechanisms:

- Inhibition of Inflammatory Mediators : It reduces the production of pro-inflammatory cytokines and mediators such as cyclooxygenase (COX) enzymes, which are implicated in the pathogenesis of UC .

- Modulation of Gut Microbiota : Recent studies suggest that mesalazine and its metabolites can influence the gut microbiome, promoting beneficial bacterial populations while inhibiting pathogenic strains .

- Activation of PPAR-γ : N-Ac-5-ASA activates peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in modulating inflammation and cellular proliferation in the colon . This activation leads to anti-proliferative effects on colorectal cancer cells and enhances apoptosis.

- EGFR Pathway Modulation : Research indicates that N-Ac-5-ASA can inhibit epidermal growth factor receptor (EGFR) phosphorylation, a critical pathway involved in cell proliferation and survival in colorectal cancer models . This suggests potential applications beyond inflammatory bowel disease treatment.

Clinical Implications

The clinical relevance of N-Acetyl Mesalazine-d3 is underscored by its potential as a biomarker for therapeutic efficacy in UC. Studies have shown that higher mucosal concentrations correlate with better clinical outcomes and endoscopic remission . Furthermore, understanding individual variations in NAT enzyme activity may help predict patient responses to mesalazine therapy, tailoring treatments for improved efficacy.

Case Studies

- Case Study on Mucosal Concentrations : A study involving 50 UC patients demonstrated that those achieving endoscopic remission had significantly higher mucosal concentrations of both mesalamine and N-Ac-5-ASA compared to those with active disease (P < 0.05) .

- Pediatric Study : In pediatric patients with UC, variations in NAT activity were linked to differences in treatment outcomes, highlighting the importance of personalized medicine approaches based on metabolic profiling .

Propiedades

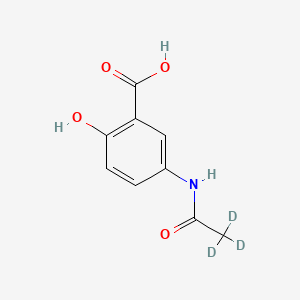

IUPAC Name |

2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFDRROBUCULOD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675516 | |

| Record name | 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93968-79-7 | |

| Record name | 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.